6-Hydroxy-N-(2-hydroxyethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is an organic compound with the molecular formula C8H17NO3. It is characterized by the presence of both hydroxyl and amide functional groups, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and functional versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide typically involves the reaction of hexanoic acid with ethanolamine under controlled conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide via nucleophilic substitution. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and amide formation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation and recrystallization, are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-N-(2-hydroxyethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the amide group.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions involving the hydroxyl groups.
Major Products
Oxidation: Formation of hexanoic acid derivatives.
Reduction: Formation of hexylamine derivatives.
Substitution: Formation of various ethers and esters depending on the substituents used.
Scientific Research Applications
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Hydroxy-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups facilitate binding to these targets, leading to modulation of their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)propanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]benzamide
- N-[2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]acetamide
Uniqueness
6-Hydroxy-N-(2-hydroxyethyl)hexanamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions and modifications .
Properties
CAS No. |
25169-33-9 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-hydroxy-N-(2-hydroxyethyl)hexanamide |
InChI |
InChI=1S/C8H17NO3/c10-6-3-1-2-4-8(12)9-5-7-11/h10-11H,1-7H2,(H,9,12) |
InChI Key |
NRKPYQKEFHRDIW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)NCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.